![molecular formula C17H13F3N2O2S B2502770 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2097900-43-9](/img/structure/B2502770.png)
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide" is a heterocyclic molecule that contains multiple ring structures, including furan, thiophene, and pyridine moieties. These types of compounds are of interest due to their potential applications in various fields such as pharmaceuticals, materials science, and organic electronics .
Synthesis Analysis
The synthesis of heterocyclic compounds often involves the formation of ring structures through various chemical reactions. For instance, the synthesis of related compounds has been achieved through acid-catalyzed transformations, which can lead to the opening of the furan ring and the formation of new fused heterocyclic systems . Additionally, the synthesis of complexes with metals such as Co(II), Ni(II), and Cu(II) has been reported, which involves the coordination of the ligand to the metal ions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related heterocyclic compounds has been characterized using techniques such as NMR, IR, MS, and X-ray diffraction . For example, the crystal structure of a furan-quinone pigment was determined to be triclinic with specific bond distances and angles, and the stability of the molecular configuration was attributed to intramolecular hydrogen bonds . These techniques could be employed to analyze the molecular structure of "this compound".
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be explored through their participation in various chemical reactions. Activated nitriles have been used in the synthesis of thiazolo[2,3-a]pyridine derivatives, which could be relevant to the chemical reactions that the compound might undergo . Furthermore, the cyclocondensation reaction has been utilized to synthesize oxadiazaboroles with thiophene, furan, and pyridine substituents . These reactions provide insight into the potential reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are crucial for their practical applications. The thermal decomposition of metal complexes of related compounds has been studied, which is important for understanding their stability . Additionally, the antimicrobial and antioxidant activities of naphtho[2,1-b]furan-2-carboxamides have been investigated, indicating the biological relevance of these compounds . The physical properties such as melting points and elemental compositions have also been determined for oxadiazaboroles . These studies could guide the analysis of the physical and chemical properties of "this compound".
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Studies have detailed the synthesis and reactivity of compounds containing furan and thiophene moieties, which are structurally related to the compound of interest. For example, Aleksandrov et al. (2017) discussed the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting techniques that could be applicable to the synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide (Aleksandrov & El’chaninov, 2017).
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c18-17(19,20)15-6-5-11(9-21-15)16(23)22-10-12(13-3-1-7-24-13)14-4-2-8-25-14/h1-9,12H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRNCGMGSGYJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)
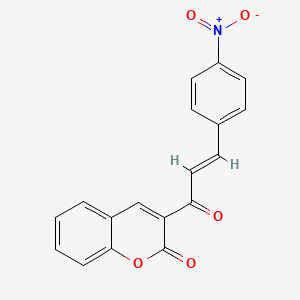
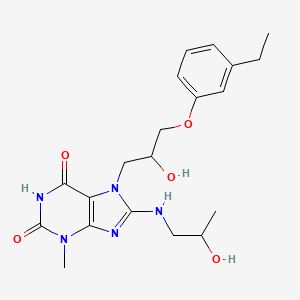
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2502696.png)
![Ethyl 5-[(ethoxycarbonyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2502697.png)
![1-((4-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2502699.png)
![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502700.png)
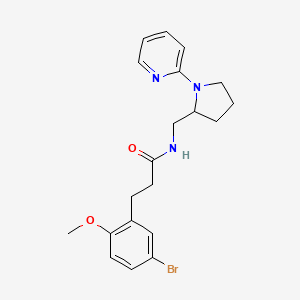
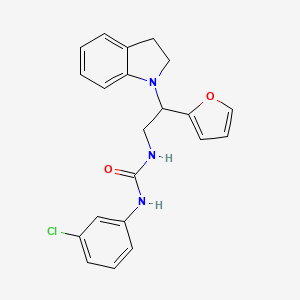

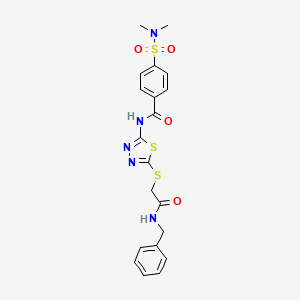
![4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile](/img/structure/B2502709.png)

